Product packaging for L-Homocysteine, N,N-dimethyl- (9CI)(Cat. No.:CAS No. 164581-38-8)

L-Homocysteine, N,N-dimethyl- (9CI)

Cat. No.: B573371
CAS No.: 164581-38-8
M. Wt: 163.235
InChI Key: LKGNNWUKEPHBBF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Homocysteine as a Central Sulfur Amino Acid Metabolite

L-Homocysteine is a non-proteinogenic amino acid, meaning it is not used as a building block for proteins. mdpi.comwikipedia.org However, it occupies a critical junction in the metabolism of the essential amino acid methionine. practical-haemostasis.com Methionine, obtained from dietary sources, is converted into S-adenosylmethionine (SAM), a universal methyl donor for a vast number of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. slideshare.net

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to form L-homocysteine and adenosine (B11128). practical-haemostasis.com From this point, L-homocysteine can follow one of two major metabolic routes:

The Transsulfuration Pathway: L-homocysteine is irreversibly converted to cysteine, another important sulfur-containing amino acid. This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant. practical-haemostasis.com

The Remethylation Pathway: L-homocysteine is recycled back to methionine. This can occur through two different enzymatic reactions: one that is dependent on folate (vitamin B9) and vitamin B12, and another that utilizes betaine (B1666868) as the methyl donor. practical-haemostasis.com The betaine-dependent pathway is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT) and results in the formation of methionine and N,N-dimethylglycine. besjournal.combiocyc.org

This central position highlights L-homocysteine's importance in maintaining the balance of sulfur-containing amino acids and the supply of methyl groups for cellular processes.

The Significance of N-Methylation in Amino Acid Biochemistry

N-methylation is a common post-translational modification and a key process in the metabolism of various small molecules, including amino acids. The addition of one or more methyl groups to the nitrogen atom of an amino acid can have profound effects on its properties and function. agriculturejournals.cz

Some of the key consequences of N-methylation include:

Altered Receptor Binding and Enzyme Activity: N-methylated amino acids can exhibit modified interactions with protein receptors and enzymes, sometimes leading to enhanced or inhibited biological activity.

Increased Lipophilicity: The addition of methyl groups generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes.

Enhanced Stability: N-methylation can protect peptides from degradation by proteases, thereby increasing their half-life in biological systems. agriculturejournals.cz

The process of N-methylation is enzymatically controlled, with specific methyltransferase enzymes catalyzing the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM). slideshare.net

Contextualizing N,N-Dimethylated Amino Acid Derivatives within Metabolic Networks

While direct evidence for the widespread presence and function of L-Homocysteine, N,N-dimethyl- (9CI) in metabolic networks is scarce, the existence of structurally related N,N-dimethylated compounds provides a basis for speculation. The most relevant example is N,N-dimethylglycine, a product of the BHMT-catalyzed remethylation of homocysteine. besjournal.combiocyc.org

The study of N,N-dimethylglycine reveals its integration within metabolic pathways. It is further metabolized in a process that involves the removal of its methyl groups, contributing to the one-carbon pool that is essential for various biosynthetic reactions. besjournal.com This suggests that if N,N-dimethyl-L-homocysteine were to be formed in biological systems, it would likely be acted upon by specific enzymes that could either further metabolize it or utilize it as a signaling molecule or a precursor for other compounds.

The synthesis of N,N-dimethylated amino acids can also be achieved chemically, and these synthetic derivatives are often used in research to probe biological systems or to develop new therapeutic agents with improved pharmacological properties. lookchem.com The specific properties of N,N-dimethyl-L-homocysteine, such as its charge, size, and reactivity, would dictate its interactions within a cellular context.

Properties

CAS No.

164581-38-8

Molecular Formula

C6H13NO2S

Molecular Weight

163.235

IUPAC Name

(2S)-2-(dimethylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C6H13NO2S/c1-7(2)5(3-4-10)6(8)9/h5,10H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

LKGNNWUKEPHBBF-YFKPBYRVSA-N

SMILES

CN(C)C(CCS)C(=O)O

Synonyms

L-Homocysteine, N,N-dimethyl- (9CI)

Origin of Product

United States

Theoretical Biosynthesis Pathways for L Homocysteine, N,n Dimethyl

Hypothetical Enzymatic N-Methylation of L-Homocysteine

The primary proposed mechanism for the formation of L-Homocysteine, N,N-dimethyl- is through the sequential enzymatic methylation of the primary amine group of L-homocysteine. This process would theoretically involve two successive methylation steps, converting L-homocysteine first to L-Homocysteine, N-methyl- and subsequently to L-Homocysteine, N,N-dimethyl-.

Role of S-Adenosylmethionine (SAM) as a Universal Methyl Donor

In virtually all known biological methylation reactions, S-Adenosylmethionine (SAM or AdoMet) serves as the principal donor of the methyl group. nih.govepigenie.com SAM is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). cancer.govelsevier.es The high-energy sulfonium (B1226848) ion of SAM makes its methyl group highly reactive and readily transferable to a variety of acceptor molecules, including nucleic acids, proteins, lipids, and small molecules like amino acids. nih.govelsevier.es

Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). nih.govnih.gov SAH is a potent inhibitor of most methyltransferase enzymes, and its accumulation can halt methylation processes. nih.gov Therefore, the continuous removal of SAH, typically through hydrolysis to L-homocysteine and adenosine by SAH hydrolase, is crucial for maintaining cellular methylation capacity. nih.govnih.gov Any hypothetical pathway for N,N-dimethylating L-homocysteine would undoubtedly rely on SAM as the methyl donor for each of the two methylation steps.

Exploration of Potential Methyltransferase Enzymes

The specific enzymes that could catalyze the N-methylation of L-homocysteine are purely speculative. However, we can explore classes of known methyltransferases that act on similar substrates.

Homocysteine Methyltransferases: Known homocysteine methyltransferases, such as betaine-homocysteine S-methyltransferase (BHMT) and methionine synthase (MS), catalyze the methylation of the sulfur atom of homocysteine to regenerate methionine. miami.edufrontierspartnerships.org These enzymes are highly specific for the thiol group and are unlikely to catalyze N-methylation. A different class of enzyme would be required.

Non-Specific Amino Acid N-Methyltransferases: The most likely candidates would be N-methyltransferases with broad substrate specificity or a yet-undiscovered enzyme specific for L-homocysteine's amine group. For instance, enzymes like glycine (B1666218) N-methyltransferase (GNMT), which catalyzes the formation of sarcosine (B1681465) (N-methylglycine) from glycine, demonstrate the principle of amino acid N-methylation. nih.gov While GNMT itself is specific for glycine, it is conceivable that other, less characterized N-methyltransferases could accept L-homocysteine as a substrate. Some organisms have been found to synthesize N,N-dimethylglycine and N,N,N-trimethylglycine (betaine) from glycine via a set of N-methyltransferases, showcasing that sequential N-methylation of an amino acid is a known biological process. genome.jp

The theoretical N,N-dimethylation of L-homocysteine would likely require one or two separate N-methyltransferase enzymes. A single enzyme could potentially catalyze both methylation steps, or two distinct enzymes could be responsible for the mono- and di-methylation events, respectively.

Precursor Availability for N,N-Dimethylation on the Sulfur Amino Acid Scaffold

The primary precursor for the proposed biosynthesis is L-homocysteine. L-homocysteine is not obtained directly from the diet but is a key intermediate in the metabolism of methionine. nih.govwikipedia.org It is formed from the demethylation of SAM via the intermediate SAH. wikipedia.org The cellular concentration of L-homocysteine is typically kept low through two major pathways:

Remethylation: Conversion back to methionine by accepting a methyl group, a reaction catalyzed by methionine synthase or BHMT. frontierspartnerships.org

Transsulfuration: Irreversible conversion to cystathionine (B15957) and then to cysteine, catalyzed by cystathionine β-synthase. nih.gov

The availability of L-homocysteine as a substrate for a hypothetical N-methyltransferase would depend on the metabolic flux through the methionine cycle. Conditions that lead to an increase in L-homocysteine levels, such as deficiencies in folate or vitamin B12 (cofactors for methionine synthase) or genetic defects in the enzymes of homocysteine metabolism, could theoretically provide a greater substrate pool for such an N-methylation reaction to occur. frontierspartnerships.org Methionine itself serves as a precursor for various volatile sulfur compounds, indicating that the sulfur amino acid scaffold is subject to diverse metabolic transformations. jaas.ac.cn

Comparison with Known N-Methylation Pathways of Other Amino Acids

The N-methylation of amino acids is a known biochemical modification. monash.edubeilstein-journals.org A well-established example is the biosynthesis of creatine, which involves the N-methylation of guanidinoacetate by guanidinoacetate N-methyltransferase (GAMT) to form creatine. frontierspartnerships.org Another prime example is the stepwise methylation of glycine to N,N-dimethylglycine (DMG) and betaine (B1666868) (N,N,N-trimethylglycine). caldic.comnih.gov

The table below compares the known enzymatic N-methylation of glycine with the hypothetical pathway for L-homocysteine.

FeatureGlycine N-MethylationHypothetical L-Homocysteine N-Methylation
Substrate GlycineL-Homocysteine
Methyl Donor S-Adenosylmethionine (SAM)S-Adenosylmethionine (SAM)
Enzyme(s) Glycine N-methyltransferase (GNMT), Sarcosine/dimethylglycine N-methyltransferaseHypothetical Amino Acid N-Methyltransferase(s)
Intermediate Sarcosine (N-methylglycine)L-Homocysteine, N-methyl-
Product N,N-Dimethylglycine (DMG)L-Homocysteine, N,N-dimethyl-
Enzyme Class EC 2.1.1.20 (GNMT), EC 2.1.1.157Speculative (likely EC 2.1.1.-)

This comparison highlights that the fundamental requirements for the proposed pathway—a substrate with a primary amine, a universal methyl donor, and one or more methyltransferase enzymes—are consistent with established metabolic pathways for other amino acids. The study of N-methylated amino acid derivatives like N,N-dimethylglycine shows that such compounds are part of normal metabolism, lending plausibility to the potential existence of other dimethylated amino acids. nih.govbohrium.com

Metabolic Fate and Potential Interactions of L Homocysteine, N,n Dimethyl

Theoretical Catabolism and Demethylation Mechanisms

The catabolism of L-Homocysteine, N,N-dimethyl- would likely involve the removal of its two methyl groups from the nitrogen atom. In biological systems, demethylation reactions are common. For instance, N,N-dimethylglycine (DMG), a product of the betaine-homocysteine methyltransferase (BHMT) reaction, undergoes oxidative demethylation. besjournal.comnih.gov It is plausible that a similar enzymatic process could act on L-Homocysteine, N,N-dimethyl-, sequentially removing the methyl groups to yield N-methyl-L-homocysteine and subsequently L-homocysteine. The specific enzymes that might catalyze such a reaction are currently unknown.

Another theoretical possibility is the involvement of amine N-methyltransferases, which are known to catalyze the N-methylation of various amines using S-adenosyl-L-methionine (SAM) as a methyl donor. wikipedia.org While these enzymes typically add methyl groups, the reversibility of such reactions under specific cellular conditions cannot be entirely ruled out, although it is less likely to be a primary catabolic pathway.

Potential Substrate or Inhibitor Role in L-Homocysteine Metabolic Pathways

L-homocysteine stands at a critical juncture of two major metabolic pathways: remethylation and transsulfuration. nih.govpractical-haemostasis.com The potential for L-Homocysteine, N,N-dimethyl- to interact with the enzymes of these pathways is a key area of theoretical exploration.

The remethylation cycle converts homocysteine back to methionine. This is primarily accomplished by two enzymes: Methionine Synthase (MS) and Betaine-Homocysteine Methyltransferase (BHMT). nih.govpractical-haemostasis.com

Methionine Synthase (MS), a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, forming methionine. nih.govpractical-haemostasis.com The active site of MS is highly specific for its substrates. Given the steric hindrance introduced by the two methyl groups on the nitrogen atom of L-Homocysteine, N,N-dimethyl-, it is highly improbable that it would be recognized as a substrate by Methionine Synthase. It is more conceivable that it could act as a competitive or non-competitive inhibitor, binding to the enzyme and preventing the binding of L-homocysteine. However, without experimental data, this remains speculative.

Betaine-Homocysteine Methyltransferase (BHMT) is a zinc-dependent enzyme that catalyzes the transfer of a methyl group from betaine (B1666868) to homocysteine, yielding N,N-dimethylglycine (DMG) and methionine. nih.govcsic.es The product of this reaction, DMG, is a known feedback inhibitor of BHMT. besjournal.combesjournal.com Studies have shown a positive correlation between DMG concentration and the inhibition of BHMT activity in rats. besjournal.com

Given that L-Homocysteine, N,N-dimethyl- shares the N,N-dimethyl structural motif with DMG, it is plausible that it could also act as an inhibitor of BHMT. It might compete with betaine for binding to the enzyme's active site or bind to an allosteric site to modulate its activity. The inhibitory potential would likely depend on its binding affinity relative to betaine and DMG.

Compound Role in BHMT Reaction Observed/Theoretical Effect Reference
BetaineSubstrateDonates a methyl group to homocysteine nih.govcsic.es
L-HomocysteineSubstrateAccepts a methyl group from betaine nih.govcsic.es
N,N-Dimethylglycine (DMG)Product and InhibitorFeedback inhibition of BHMT besjournal.combesjournal.com
L-Homocysteine, N,N-dimethyl-Theoretical InhibitorPotential competitive or allosteric inhibitionSpeculative

The transsulfuration pathway irreversibly converts homocysteine to cysteine. The key enzymes in this pathway are Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CGL). nih.govpractical-haemostasis.com

Cystathionine β-synthase (CBS), a vitamin B6-dependent enzyme, catalyzes the condensation of homocysteine with serine to form cystathionine. nih.govwikipedia.org The active site of CBS is specific for homocysteine and serine. The presence of the N,N-dimethyl group on L-Homocysteine, N,N-dimethyl- would likely prevent it from being a substrate for CBS due to steric hindrance. Whether it could act as an inhibitor is unknown and would require experimental validation. A study on rats showed that N,N-dimethylglycine supplementation enhanced hepatic CBS activity under folate-sufficient conditions, suggesting a potential indirect regulatory role for N-alkylated compounds on this pathway. nih.gov

Cystathionine γ-lyase (CGL) catalyzes the subsequent breakdown of cystathionine to cysteine, α-ketobutyrate, and ammonia. practical-haemostasis.com CGL can also act on homocysteine to produce hydrogen sulfide (B99878) (H₂S). uniprot.org Similar to CBS, the bulky N,N-dimethyl group on L-Homocysteine, N,N-dimethyl- makes it an unlikely substrate for CGL. Its potential as an inhibitor has not been investigated.

Enzyme Normal Substrate(s) Potential Interaction with L-Homocysteine, N,N-dimethyl- Reference
Cystathionine β-synthase (CBS)L-Homocysteine, L-SerineUnlikely to be a substrate; potential for indirect modulation. nih.govnih.govwikipedia.org
Cystathionine γ-lyase (CGL)Cystathionine, L-HomocysteineUnlikely to be a substrate; inhibitory potential is unknown. practical-haemostasis.comuniprot.org

Interaction with the Remethylation Cycle Enzymes

Examination of Potential for Incorporation into Macromolecules or Other Compounds

Although L-homocysteine is not a proteinogenic amino acid, it can be incorporated into proteins through a process called N-homocysteinylation. physiology.orgfrontiersin.org This occurs when methionyl-tRNA synthetase mistakenly activates homocysteine, leading to the formation of homocysteine thiolactone, a reactive intermediate that can acylate the lysine (B10760008) residues of proteins. frontiersin.org

Theoretically, if L-Homocysteine, N,N-dimethyl- were to be present in the cell, a similar misincorporation event could be considered. However, the N,N-dimethylation would likely prevent the formation of a thiolactone ring, which is a critical step in N-homocysteinylation. Therefore, direct incorporation into the polypeptide chain via this mechanism is improbable.

An alternative mechanism for the association of homocysteine with proteins is through the formation of disulfide bonds with cysteine residues, a process known as S-homocysteinylation. nih.gov Since L-Homocysteine, N,N-dimethyl- still possesses a free thiol group, it is theoretically possible for it to form mixed disulfides with protein cysteine residues. This would depend on the redox environment and the accessibility of protein thiols. However, there is currently no experimental evidence to support this hypothesis.

Enzymatic Mechanisms and Molecular Regulation in N Methylation and L Homocysteine Metabolism

Characterization of Enzymes Involved in N-Methylated Amino Acid Metabolism

The formation of N-methylated amino acids is catalyzed by a class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group, typically from the universal methyl donor S-adenosylmethionine (SAM), to a nitrogen atom on the amino acid substrate. mdpi.commanchester.ac.uk

While a specific N,N-dimethyl-L-homocysteine methyltransferase has not been identified, the characteristics of enzymes that methylate similar substrates, such as glycine (B1666218) and homocysteine itself (at the sulfur atom), offer significant insights. S-adenosyl-l-methionine (SAM)-dependent methyltransferases are a vast superfamily of enzymes, often characterized by a canonical Rossmann fold structure that is essential for binding the SAM cofactor. mdpi.com

Enzymes like Glycine N-methyltransferase (GNMT) and Betaine-homocysteine S-methyltransferase (BHMT) are central to methylation processes related to the methionine cycle. plos.orgacs.orgresearchgate.net

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the N-methylation of glycine to form sarcosine (B1681465) (N-methylglycine) and is considered a key player in regulating the cellular ratio of SAM to S-adenosylhomocysteine (SAH). acs.org Its structure and mechanism provide a model for understanding N-methylation of small metabolite amino acids.

Betaine-homocysteine S-methyltransferase (BHMT): BHMT is a cytosolic zinc metalloenzyme that catalyzes the S-methylation of homocysteine to methionine, using betaine (B1666868) as the methyl donor. researchgate.netcsic.es Structural studies reveal that its active site contains three essential cysteine residues that bind a zinc ion, which in turn activates the homocysteine substrate for methylation. csic.es

Other Methyltransferases: A wide array of methyltransferases exists, responsible for the methylation of proteins, nucleic acids, and small molecules. mdpi.comnih.gov For instance, nicotinamide (B372718) N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide as a clearance pathway and plays a role in regulating cellular methylation potential by consuming SAM. uniprot.org

These enzymes highlight the diversity and specificity of methyltransferases. A putative enzyme for N,N-dimethylating L-homocysteine would likely be a SAM-dependent methyltransferase, potentially sharing structural motifs with enzymes like GNMT.

Table 1: Characteristics of Relevant Methyltransferases in Sulfur Amino Acid and Methylation Metabolism

Enzyme Abbreviation Substrate(s) Product(s) Structural Features
Glycine N-methyltransferase GNMT Glycine, SAM Sarcosine, SAH Rossmann fold; model for N-methylation. plos.orgacs.org
Betaine-homocysteine S-methyltransferase BHMT Homocysteine, Betaine Methionine, Dimethylglycine Zinc metalloenzyme; contains essential cysteine residues for Zn2+ binding. researchgate.netcsic.es
Methionine Synthase MS Homocysteine, 5-methyltetrahydrofolate Methionine, Tetrahydrofolate Cobalamin (B12)-dependent; modular structure for binding multiple substrates. creative-proteomics.comebi.ac.uk
Cystathionine (B15957) β-synthase CBS Homocysteine, Serine Cystathionine Heme-containing enzyme; regulated by SAM. plos.orgnih.gov
Nicotinamide N-methyltransferase NNMT Nicotinamide, SAM N1-methylnicotinamide, SAH Regulates cellular methylation potential by consuming SAM. uniprot.org

The catalytic mechanism for most SAM-dependent methyltransferases, including those acting on nitrogen atoms, is a bimolecular nucleophilic substitution (SN2) reaction. manchester.ac.uk In this reaction:

The enzyme binds both the SAM cofactor and the substrate (e.g., L-homocysteine).

The nucleophilic nitrogen atom of the substrate attacks the electrophilic methyl group of SAM.

A transition state is formed where the methyl group is partially bonded to both the nitrogen of the substrate and the sulfur of the SAM-derived homocysteine moiety.

The carbon-sulfur bond breaks, leading to the transfer of the methyl group to the substrate and the formation of S-adenosylhomocysteine (SAH). manchester.ac.ukacs.org

For the formation of N,N-dimethyl-L-homocysteine, this SN2 reaction would need to occur twice, first converting L-homocysteine to N-methyl-L-homocysteine, which would then serve as the substrate for a second methylation step to yield the N,N-dimethylated product. The efficiency and likelihood of a second methylation event would depend on the specific kinetics and substrate-binding properties of the involved enzyme.

Regulatory Elements of Homocysteine Metabolism and Their Possible Extension to N,N-dimethylated Forms

The flux of homocysteine through its metabolic pathways is tightly controlled by the availability of substrates, cofactors, and allosteric regulators. thieme-connect.com These regulatory principles would almost certainly extend to any pathway producing N,N-dimethylated forms of homocysteine.

SAM and its demethylated product, SAH, are the primary regulators of methylation reactions and homocysteine fate. plos.orgnih.gov

S-Adenosylmethionine (SAM): Besides being the methyl donor, SAM acts as a critical allosteric effector. It activates cystathionine β-synthase (CBS), the gateway enzyme of the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when methionine (and thus SAM) levels are high. nih.govresearchgate.net Conversely, SAM often inhibits enzymes involved in the remethylation of homocysteine. nih.gov

S-Adenosylhomocysteine (SAH): SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferase reactions. nih.govsippe.ac.cn Its accumulation can severely impede cellular methylation processes. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH or AHCY), which catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine (B11128), is therefore crucial for maintaining methylation capacity. sippe.ac.cnnih.gov

The cellular ratio of SAM to SAH, often termed the "methylation index" or "methylation potential," is a key indicator of the cell's ability to perform methylation reactions. sippe.ac.cn A high SAM/SAH ratio favors methylation, while a low ratio inhibits it. Any enzyme responsible for producing N,N-dimethyl-L-homocysteine would be subject to this powerful regulatory system, being inhibited by the accumulation of its product, SAH.

Table 2: Allosteric Regulation of Key Enzymes in Homocysteine Metabolism

Enzyme Allosteric Activator Allosteric Inhibitor Regulatory Role
Cystathionine β-synthase (CBS) S-Adenosylmethionine (SAM) - Directs Hcy to transsulfuration when SAM is abundant. nih.govresearchgate.net
Methylenetetrahydrofolate reductase (MTHFR) - S-Adenosylmethionine (SAM) Reduces the rate of 5-MTHF synthesis, slowing remethylation. researchgate.net
Most SAM-dependent Methyltransferases - S-Adenosylhomocysteine (SAH) Product inhibition that controls methylation rates. nih.govsippe.ac.cn
S-adenosyl-L-homocysteine hydrolase (SAHH/AHCY) - - Relieves SAH inhibition by converting it to homocysteine and adenosine. nih.gov

The enzymes that metabolize homocysteine are critically dependent on B vitamins, which act as essential cofactors. mdpi.com

Folate and Vitamin B12 (Cobalamin): The remethylation of homocysteine back to methionine is catalyzed by methionine synthase (MS). This reaction requires both 5-methyltetrahydrofolate (a derivative of folate) as the methyl donor and vitamin B12 as a cofactor for the enzyme. creative-proteomics.compractical-haemostasis.comfrontiersin.org

Pyridoxal-5'-phosphate (Vitamin B6): The transsulfuration pathway, which catabolizes homocysteine to cysteine, is initiated by cystathionine β-synthase (CBS). This enzyme requires pyridoxal-5'-phosphate (the active form of vitamin B6) as a cofactor to catalyze the condensation of homocysteine and serine. nih.govpractical-haemostasis.comwikipedia.org

Table 3: Key Cofactors in Homocysteine Metabolism

Metabolic Pathway Enzyme Required Cofactor Cofactor Role
Remethylation Methionine Synthase (MS) Vitamin B12 (Cobalamin) Intermediate methyl carrier. creative-proteomics.comebi.ac.uk
Remethylation Methionine Synthase (MS) Folate (as 5-MTHF) Primary methyl donor. creative-proteomics.comfrontiersin.org
Transsulfuration Cystathionine β-synthase (CBS) Vitamin B6 (Pyridoxal-5'-phosphate) Facilitates condensation of homocysteine and serine. nih.govpractical-haemostasis.com
Transsulfuration Cystathionine γ-lyase (CGL) Vitamin B6 (Pyridoxal-5'-phosphate) Cleavage of cystathionine to cysteine. creative-proteomics.com

Post-Translational Modifications and Enzyme Activity Modulation

The activity of enzymes within the methionine and homocysteine metabolic pathways can be further regulated by post-translational modifications (PTMs). creative-proteomics.comnih.gov These modifications can alter enzyme activity, stability, and localization.

Phosphorylation: The activity of certain enzymes can be modulated by the addition of a phosphate (B84403) group. For example, the phosphorylation of methionine adenosyltransferase (MAT), the enzyme that produces SAM, has been shown to increase its activity, thereby boosting the cell's methylation capacity. creative-proteomics.com

Homocysteinylation: Elevated levels of homocysteine can lead to its covalent attachment to proteins, a PTM known as homocysteinylation. This can occur via two primary mechanisms: S-homocysteinylation (forming a disulfide bond with a cysteine residue) and N-homocysteinylation (forming an amide bond with a lysine (B10760008) residue, often via the reactive intermediate homocysteine thiolactone). nih.govfrontiersin.orgfrontiersin.orgmdpi.com N-homocysteinylation is generally irreversible and can significantly alter or impair the structure and function of the modified protein. nih.govfrontiersin.org This modification could potentially impact the activity of methyltransferases or other enzymes in the pathway.

Other Modifications: Other PTMs such as acetylation and ubiquitination are known to regulate a wide range of cellular proteins and could play a role in modulating the enzymes of sulfur amino acid metabolism. creative-proteomics.com For instance, S-nitrosation (the addition of a nitric oxide group) of the thiol group in homocysteine can occur, potentially preventing its conversion to more reactive species. frontiersin.org

These PTMs add another layer of regulatory complexity, allowing the cell to fine-tune metabolic flux in response to various signals and stresses. Any enzyme involved in the metabolism of N,N-dimethyl-L-homocysteine would exist within this complex regulatory environment and be a potential target for such modifications.

Advanced Analytical and Metabolomics Methodologies for L Homocysteine, N,n Dimethyl Research

Development and Validation of Targeted Metabolomics Approaches

Targeted metabolomics focuses on the accurate quantification and identification of a predefined set of metabolites. This approach is crucial for hypothesis-driven research where the goal is to measure specific changes in known compounds like L-Homocysteine, N,N-dimethyl-.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the targeted analysis of L-Homocysteine, N,N-dimethyl-. Its high sensitivity and selectivity allow for the detection and quantification of this compound even at low concentrations in complex biological matrices. The method involves separating the compound from other sample components using liquid chromatography, followed by ionization and mass analysis. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and analyzing the resulting daughter ions, creating a unique "fingerprint" for the molecule.

Recent advancements have focused on developing methods for the simultaneous profiling of multiple primary metabolites, including sulfur-containing compounds. nih.gov These methods often utilize modified C18 columns to improve the retention of polar metabolites like amino acid derivatives, ensuring high reproducibility. nih.gov High-resolution mass spectrometry further enhances quantification by using exact mass, which helps to eliminate potential interferences. nih.gov The use of authentic chemical standards is essential for validating the identity of detected compounds. escholarship.org

Table 1: Key Parameters in LC-MS/MS Analysis of N-Methylated Compounds

ParameterDescriptionImportance
Chromatographic Column Stationary phase used for separation.Modified C18 columns are often used for polar metabolites to improve retention and separation. nih.gov
Mobile Phase Solvent system that carries the sample through the column.Gradient elution is typically employed to effectively separate a wide range of metabolites.
Ionization Source Method used to generate ions from the analyte (e.g., ESI, APCI).Electrospray ionization (ESI) is commonly used for polar and thermally labile compounds like amino acids.
Mass Analyzer Device that separates ions based on their mass-to-charge ratio (e.g., Q-TOF, Triple Quadrupole).High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) provide accurate mass measurements, crucial for identification. nih.govmdpi.com
Scan Mode Method of mass analysis (e.g., Full Scan, MRM, PRM).Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification in targeted analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites. While generally less sensitive than MS, NMR is highly quantitative and reproducible, making it valuable for metabolic profiling. nih.gov For L-Homocysteine, N,N-dimethyl-, ¹H-NMR and ¹³C-NMR can be used to confirm its structure by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to the different protons and carbons in the molecule. researchgate.netnih.gov

In metabolomics studies, high-resolution ¹H-NMR can be applied to biofluids to investigate metabolic perturbations, such as those induced by dietary deficiencies in sulfur amino acids. clinicaltrials.gov Though it may not always detect low-concentration compounds, NMR provides a comprehensive overview of the major metabolites present in a sample. nih.govclinicaltrials.gov The structural elucidation of novel or unknown metabolites often requires a combination of both NMR and MS techniques. escholarship.orgresearchgate.net

Untargeted Metabolomics for Discovery of Novel Sulfur-Containing and N-Methylated Metabolites

Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a biological sample, providing an unbiased approach to discovering novel compounds and metabolic pathways. mdpi.com This strategy is particularly useful for identifying new sulfur-containing and N-methylated metabolites that may be related to the metabolism of L-Homocysteine, N,N-dimethyl-.

The process typically involves high-resolution mass spectrometry, such as LC-Q-TOF-MS, to generate a vast amount of data. nih.govasm.org This data is then processed to identify mass spectral features that differ significantly between experimental groups. asm.org One of the major challenges in untargeted metabolomics is the annotation and identification of these features, as many may not be present in existing spectral libraries. mdpi.comfrontiersin.org The use of stable isotopes, such as ³⁴S, can aid in the specific exploration of sulfur-containing metabolites. rsc.org The natural abundance of ³⁴S creates a distinct isotopic pattern that can be used to identify previously unknown sulfur compounds in complex datasets. rsc.org

The discovery of epimetabolites, which are modified canonical metabolites with distinct biological roles, is a key outcome of untargeted metabolomics. escholarship.org N-methylation is a common modification that generates such epimetabolites. escholarship.org

Isotopic Tracing and Flux Analysis for Elucidating Metabolic Pathways

Isotopic tracing, or stable isotope labeling, is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes. This method involves introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) into a biological system and tracking their incorporation into downstream metabolites. rsc.orgnih.gov

In the context of L-Homocysteine, N,N-dimethyl- research, isotopic tracing can elucidate its metabolic origins and fate. For instance, by providing labeled methionine, researchers can trace the flow of the sulfur atom and methyl groups through the transmethylation and transsulfuration pathways to see if they are incorporated into L-Homocysteine, N,N-dimethyl-. nih.govyoutube.com This approach provides direct evidence of metabolic connections and can quantify the rate of metabolic reactions (flux).

Stable Isotope Labeling (SIL) in metabolomics allows for the differentiation between pre-existing and newly synthesized metabolites. rsc.org For example, plants can be grown with fertilizers containing ¹⁵N- or ³⁴S-labeled chemicals, and the resulting labeled metabolites can be detected by mass spectrometry based on their mass shifts. rsc.org This methodology is invaluable for understanding the dynamics of sulfur and nitrogen metabolism. rsc.org

Bioinformatic and Chemometric Approaches for Metabolome Data Analysis

The large and complex datasets generated by metabolomics studies necessitate the use of advanced bioinformatic and chemometric tools for data processing, analysis, and interpretation. hstalks.comcreative-proteomics.com These computational approaches are essential for extracting biologically meaningful information from raw spectral data. mdpi.com

The typical bioinformatic workflow includes several steps:

Data Pre-processing : This involves baseline correction, noise reduction, peak alignment, and normalization to correct for experimental variations. mdpi.comresearchgate.net

Statistical Analysis : Both univariate (e.g., t-tests) and multivariate methods are employed. nih.gov Multivariate analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify patterns and relationships within the data and to pinpoint metabolites that differentiate between sample groups. mdpi.comresearchgate.netmdpi.com

Metabolite Identification : Putative metabolite identification is achieved by matching experimental spectra against databases like the Human Metabolome Database (HMDB) and METLIN. nih.gov

Pathway Analysis : Identified metabolites are mapped onto known metabolic pathways to understand the biological context of the observed changes. creative-proteomics.comnih.gov

Chemometrics, a sub-discipline of chemistry, applies mathematical and statistical methods to chemical data. researchgate.net In metabolomics, chemometric techniques are crucial for building predictive models and for classifying samples based on their metabolic profiles. redalyc.org For example, PLS-DA models can be constructed to discriminate between different experimental conditions based on the metabolome. mdpi.comredalyc.org These analytical strategies are vital for transforming complex metabolomics data into new hypotheses about the roles of compounds like L-Homocysteine, N,N-dimethyl- in health and disease. nih.gov

Theoretical Biological Functions and Mechanistic Considerations of N,n Dimethylated Sulfur Amino Acids

The study of sulfur-containing amino acids is critical to understanding numerous physiological and pathological processes. While the roles of methionine, cysteine, and their direct metabolic intermediate, homocysteine, have been extensively investigated, the biological significance of their modified derivatives, such as N,N-dimethylated forms, remains largely theoretical. This article explores the potential roles and mechanistic properties of a specific, less-characterized compound: L-Homocysteine, N,N-dimethyl- (9CI).

Genetic and Molecular Regulation in the Context of N Methylation and Sulfur Amino Acid Metabolism

Identification and Characterization of Genes Encoding Putative N-Methylating Enzymes Relevant to Sulfur Amino Acids

The methylation of L-homocysteine is a critical step in the methionine cycle, primarily leading to the regeneration of methionine. This process is catalyzed by a set of well-characterized enzymes encoded by specific genes. While direct N,N-dimethylation of L-homocysteine is not a major described metabolic pathway, several key methyltransferases are central to the single-carbon metabolism that governs homocysteine's fate.

Key enzymes involved in the methylation of homocysteine and the broader regulation of methyl group metabolism include:

Methionine Synthase (MS) , encoded by the MTR gene, catalyzes the remethylation of homocysteine to methionine. This reaction is dependent on vitamin B12 (as methylcobalamin) and uses 5-methyltetrahydrofolate as the methyl donor. This enzyme is found in all cells. athenslab.grfrontiersin.org

Betaine-Homocysteine S-Methyltransferase (BHMT) , encoded by the BHMT gene, provides an alternative route for homocysteine remethylation, particularly in the liver and kidney. frontiersin.orgcaldic.com It utilizes betaine (B1666868) as the methyl donor and is a zinc-dependent enzyme. caldic.comuniprot.orguniprot.org

Glycine (B1666218) N-Methyltransferase (GNMT) , encoded by the GNMT gene, plays a crucial role in regulating the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), which is a key indicator of the cell's methylation capacity. physiology.orgoaepublish.com By catabolizing excess SAM, GNMT influences the activity of other methyltransferases. caldic.comresearchgate.net

Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) , encoded by the PEMT gene, is involved in the synthesis of phosphatidylcholine and also contributes to methyl group metabolism, thereby influencing homocysteine levels. physiology.orgnih.govnih.gov

While the direct enzymatic basis for the formation of N,N-dimethyl-L-homocysteine is not extensively documented in primary metabolic pathways, the enzymes described below are fundamental to the N-methylation processes involving sulfur amino acids.

Enzyme NameGeneFunctionCofactors/Substrates
Methionine Synthase (MS)MTRRemethylation of homocysteine to methionineVitamin B12 (Methylcobalamin), 5-Methyltetrahydrofolate
Betaine-Homocysteine S-Methyltransferase (BHMT)BHMTRemethylation of homocysteine to methionineBetaine, Zinc
Glycine N-Methyltransferase (GNMT)GNMTRegulates cellular S-adenosylmethionine (SAM) levelsS-Adenosylmethionine
Phosphatidylethanolamine N-Methyltransferase (PEMT)PEMTCatalyzes the methylation of phosphatidylethanolamine to form phosphatidylcholineS-Adenosylmethionine

Genetic Polymorphisms Affecting Enzyme Activities in Homocysteine and N-Methylated Amino Acid Pathways

Variations in the genes encoding enzymes of the homocysteine and N-methylated amino acid pathways can significantly impact their activity, leading to altered metabolite levels. ahajournals.org These genetic polymorphisms are a key factor in inter-individual differences in sulfur amino acid metabolism.

The most extensively studied polymorphisms are within the MTHFR gene, which is crucial for producing the primary methyl donor for homocysteine remethylation. nih.govahajournals.org

MTHFR C677T (rs1801133) : This common polymorphism results in an alanine (B10760859) to valine substitution, leading to a thermolabile enzyme with reduced activity. nih.govcjmb.org Individuals homozygous for the T allele (TT genotype) have significantly lower MTHFR activity and are predisposed to mild to moderate hyperhomocysteinemia, especially in the context of low folate status. nih.govcjmb.orgmdpi.com

MTHFR A1298C (rs1801131) : This polymorphism also reduces MTHFR activity, though to a lesser extent than C677T. mdpi.com Compound heterozygosity for both C677T and A1298C polymorphisms can also lead to reduced enzyme function. mdpi.com

Polymorphisms in other genes have also been associated with variations in homocysteine levels:

MTR A2756G (rs1805087) : This polymorphism in the methionine synthase gene has been studied for its potential impact on homocysteine levels, with some studies suggesting an interaction with folate status. mdpi.complos.org

MTRR A66G (rs1801394) : Methionine synthase reductase, encoded by MTRR, is required to maintain methionine synthase in its active state. The A66G polymorphism has been investigated for its role in modifying homocysteine levels. mdpi.com

CBS 844ins68 : This insertion polymorphism in the cystathionine (B15957) β-synthase gene, which diverts homocysteine to the transsulfuration pathway, has been shown in some populations to have a negative influence on plasma homocysteine levels. plos.org

CHDH A119C (rs12676) : Choline dehydrogenase is involved in the synthesis of betaine, a substrate for BHMT. This polymorphism has been significantly associated with plasma total homocysteine levels. ahajournals.orgahajournals.org

TCN2 rs1801198 : This polymorphism in the transcobalamin II gene, which is responsible for transporting vitamin B12 to cells, has been linked to higher homocysteine levels. frontiersin.org

GenePolymorphismAffected EnzymeFunctional Consequence
MTHFRC677T (rs1801133)Methylenetetrahydrofolate ReductaseReduced enzyme activity, increased thermolability, associated with higher homocysteine levels. nih.govcjmb.org
MTHFRA1298C (rs1801131)Methylenetetrahydrofolate ReductaseReduced enzyme activity, though less impactful than C677T alone. mdpi.com
MTRA2756G (rs1805087)Methionine SynthaseVariable associations with homocysteine levels, may interact with folate status. mdpi.complos.org
MTRRA66G (rs1801394)Methionine Synthase ReductaseMay influence homocysteine metabolism by affecting the regeneration of active methionine synthase. mdpi.com
CBS844ins68Cystathionine β-SynthaseAssociated with lower plasma homocysteine levels in some populations. plos.org
CHDHA119C (rs12676)Choline DehydrogenaseSignificantly associated with plasma total homocysteine levels. ahajournals.orgahajournals.org

Transcriptional and Post-Transcriptional Regulation of Related Metabolic Enzymes

The expression and activity of enzymes in the sulfur amino acid and N-methylation pathways are tightly controlled at both the transcriptional and post-transcriptional levels. This regulation allows cells to adapt to changes in nutrient availability and metabolic demands.

Transcriptional Regulation:

In Yeast (Saccharomyces cerevisiae): The MET regulon, a group of genes involved in sulfur amino acid synthesis, is a well-studied model of transcriptional control. molbiolcell.org The transcription factor Met4 is a key activator of these genes. nih.gov The activity of Met4 is repressed in the presence of sufficient methionine or cysteine. This repression is mediated by S-adenosylmethionine (SAM), which promotes the ubiquitination of Met4 by the SCF(Met30) E3 ubiquitin ligase, targeting it for degradation. molbiolcell.orgnih.gov

In Mammals: The regulation is more complex and tissue-specific.

The expression of Betaine-Homocysteine S-Methyltransferase (BHMT) is regulated by the nuclear receptor Liver Receptor Homolog-1 (LRH-1). Deficiency in LRH-1 has been shown to reduce the expression of Bhmt and other genes in the methionine cycle. nih.gov

The availability of sulfur-containing amino acids can regulate gene expression. For example, sulfur starvation can lead to the increased transcription of genes for sulfate (B86663) transport and key metabolic enzymes like ATP-sulfurylase and sulfite (B76179) reductase in fungi. plos.org

Metabolites such as SAM can act as allosteric regulators and may also influence gene expression. Low concentrations of SAM can lead to the reduced inhibition of enzymes like BHMT and MTHFR. researchgate.net

Post-Transcriptional and Post-Translational Regulation:

Enzyme Activity Modulation: The activity of key enzymes is often regulated by the levels of metabolites. For instance, SAM is an allosteric inhibitor of MTHFR and an activator of CBS, thereby coordinating the flux of homocysteine between the remethylation and transsulfuration pathways. caldic.comresearchgate.net GNMT is allosterically inhibited by 5-methyltetrahydrofolate, linking folate metabolism directly to the regulation of SAM levels. physiology.org

Post-Translational Modifications (PTMs): Enzymes in the sulfur amino acid pathways are subject to various PTMs, including phosphorylation, ubiquitylation, and acetylation, which can alter their activity, stability, and localization. mdpi.com For example, the ubiquitination of the Met4 transcription factor in yeast is a critical regulatory step. molbiolcell.org In mammals, PTMs provide a dynamic layer of control over metabolic flux. mdpi.com

Enzyme/RegulonRegulatory MechanismKey RegulatorsEffect
MET Regulon (Yeast)TranscriptionalMet4 (activator), S-adenosylmethionine (SAM), SCF(Met30) E3 ligaseHigh SAM promotes ubiquitination and degradation of Met4, repressing gene expression. molbiolcell.orgnih.gov
Betaine-Homocysteine S-Methyltransferase (BHMT)TranscriptionalLiver Receptor Homolog-1 (LRH-1)LRH-1 activates BHMT expression. nih.gov
Cystathionine β-Synthase (CBS)Transcriptional & AllostericInsulin, Glucagon, Glucocorticoids (transcriptional); S-adenosylmethionine (allosteric activator)Hormones regulate expression; SAM activates enzyme to shift homocysteine to transsulfuration. caldic.com
Methylenetetrahydrofolate Reductase (MTHFR)AllostericS-adenosylmethionine (inhibitor)High SAM inhibits MTHFR, reducing the production of 5-MTHF for remethylation. researchgate.net
Glycine N-Methyltransferase (GNMT)Allosteric5-Methyltetrahydrofolate (inhibitor)Links folate status to the regulation of SAM levels. physiology.org

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structural integrity of L-Homocysteine, N,N-dimethyl- (9CI)?

To ensure compound integrity, researchers should employ a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

  • HPLC with UV detection (e.g., at 210–220 nm) can quantify purity by separating impurities under reversed-phase conditions.
  • 1H/13C NMR confirms structural features, such as the dimethylation of the amino group, by identifying characteristic shifts (e.g., methyl protons at δ ~2.7–3.1 ppm).
  • Mass spectrometry (MS) provides molecular weight validation via electrospray ionization (ESI-MS) .

Advanced: How can contradictory data on the biochemical activity of L-Homocysteine derivatives be systematically addressed?

Conflicting results (e.g., variations in EC50 values) require:

  • Standardized assay conditions : Control pH, temperature, and buffer composition to minimize variability. For example, in acetylcholine receptor studies, D,L-homocysteine shifted EC50 values due to baseline tone alterations in rat duodenal smooth muscle .
  • Dose-response normalization : Normalize data to internal controls (e.g., vehicle-treated samples) to account for baseline fluctuations.
  • Meta-analysis : Compare studies using tools like Prism or R to assess heterogeneity sources (e.g., species differences, compound stereochemistry) .

Basic: What experimental precautions are critical when handling L-Homocysteine, N,N-dimethyl- (9CI) in vitro?

  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles .
  • Handling : Use spark-free tools and static-safe containers to mitigate combustion risks. Conduct work in a fume hood with PPE (gloves, lab coat, goggles) .
  • Disposal : Decontaminate via incineration at authorized facilities to comply with hazardous waste regulations .

Advanced: How can researchers investigate the role of L-Homocysteine, N,N-dimethyl- (9CI) in epigenetic regulation?

  • Methyltransferase inhibition assays : Use S-(5′-Adenosyl)-L-homocysteine (SAH) as a competitive inhibitor control to compare potency.
  • Cell-based models : Treat HEK293 or HepG2 cells with the compound and quantify DNA methylation via bisulfite sequencing or 5-methylcytosine ELISA .
  • Metabolomic profiling : Pair with LC-MS/MS to track S-adenosylmethionine (SAM)/SAH ratios, a key indicator of methylation capacity .

Basic: Which in vitro systems are suitable for preliminary toxicity screening of L-Homocysteine, N,N-dimethyl- (9CI)?

  • Cell viability assays : Use MTT or Alamar Blue in HepG2 (liver) or HEK293 (kidney) cells to assess IC50 values.
  • Oxidative stress markers : Measure glutathione (GSH) depletion or reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).
  • Apoptosis assays : Quantify caspase-3/7 activity using luminescent substrates .

Advanced: What strategies resolve low reproducibility in enzymatic assays involving L-Homocysteine derivatives?

  • Enzyme kinetics optimization : Pre-incubate enzymes (e.g., cystathionine β-synthase ) with cofactors (e.g., vitamin B6 ) to stabilize activity.
  • Reducing agent inclusion : Add dithiothreitol (DTT) to prevent thiol group oxidation.
  • Data validation : Replicate experiments across independent labs using shared protocols and reference standards .

Basic: How should researchers document the use of L-Homocysteine, N,N-dimethyl- (9CI) in publications to ensure reproducibility?

  • Chemical identifiers : Report CAS No. , purity (≥95%), and supplier (e.g., "Sigma-Aldrich, Lot #XYZ").
  • Experimental details : Specify storage conditions, reconstitution solvents (e.g., PBS pH 7.4), and handling precautions.
  • Data availability : Deposit raw spectra (NMR, MS) in repositories like Figshare or Zenodo .

Advanced: What computational tools can predict the metabolic fate of L-Homocysteine, N,N-dimethyl- (9CI)?

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate absorption, metabolism, and toxicity.
  • Molecular docking : Model interactions with methionine synthase or methyltransferases via AutoDock Vina to identify binding affinities.
  • Pathway analysis : Map potential metabolic routes using KEGG or MetaCyc databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.